

Technical Procurement & Utility Guide: 1-Chloro-8-nitroisoquinoline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Chloro-8-nitroisoquinoline

Cat. No.: B12968021

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CAS: 1369168-90-0 (Commercial primary) | Formula: C₉H₅ClN₂O₂ | MW: 208.60 g/mol [1]

Executive Summary

1-Chloro-8-nitroisoquinoline is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and fused polycyclic systems. Its structural utility lies in its orthogonal reactivity: the C1-chlorine atom is highly susceptible to nucleophilic aromatic substitution (

), while the C8-nitro group serves as a masked amine for subsequent reduction and cyclization.

However, sourcing this compound presents a specific technical challenge: Regioisomeric Purity. The nitration of isoquinoline yields a mixture of 5-nitro and 8-nitro isomers. If the supplier does not perform rigorous separation prior to the chlorination step, the commercial material may contain significant levels of the 5-nitro isomer (1-chloro-5-nitroisoquinoline), which is difficult to separate downstream.

This guide outlines the verified supplier landscape in the USA and Europe and provides a mandatory Quality Control (QC) protocol to validate regioisomeric integrity.

Chemical Profile & Synthetic Utility[2][3]

The Orthogonal Scaffold

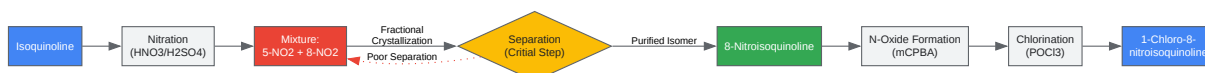
The molecule allows for "Right-to-Left" synthetic strategies. The C1 position is the "entry point" for carbon or heteroatom nucleophiles, while the C8 position allows for intramolecular cyclization or late-stage functionalization.

Key Reactivity Nodes:

- C1-Cl: Excellent electrophile for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.
- C8-NO₂: Precursor for C8-amines, essential for tricyclic scaffolds (e.g., pyrrolo[3,2,1-ij]quinolines).

Synthesis & Impurity Origin

To understand the procurement risk, one must understand the synthesis. The 8-nitro isomer is not the exclusive product of nitration.



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Figure 1: The synthetic pathway highlights the "Separation" step as the critical quality control point. Failure here leads to isomeric impurities.

Verified Supplier Landscape (USA & Europe)

Due to the specific regio-chemistry, this compound is often classified as a "Make-to-Order" or "Lead Time" item rather than a bulk stock item. Below are verified sources with established distribution in the US and EU.

Tier 1: Primary Stocking Vendors (High Probability of Inventory)

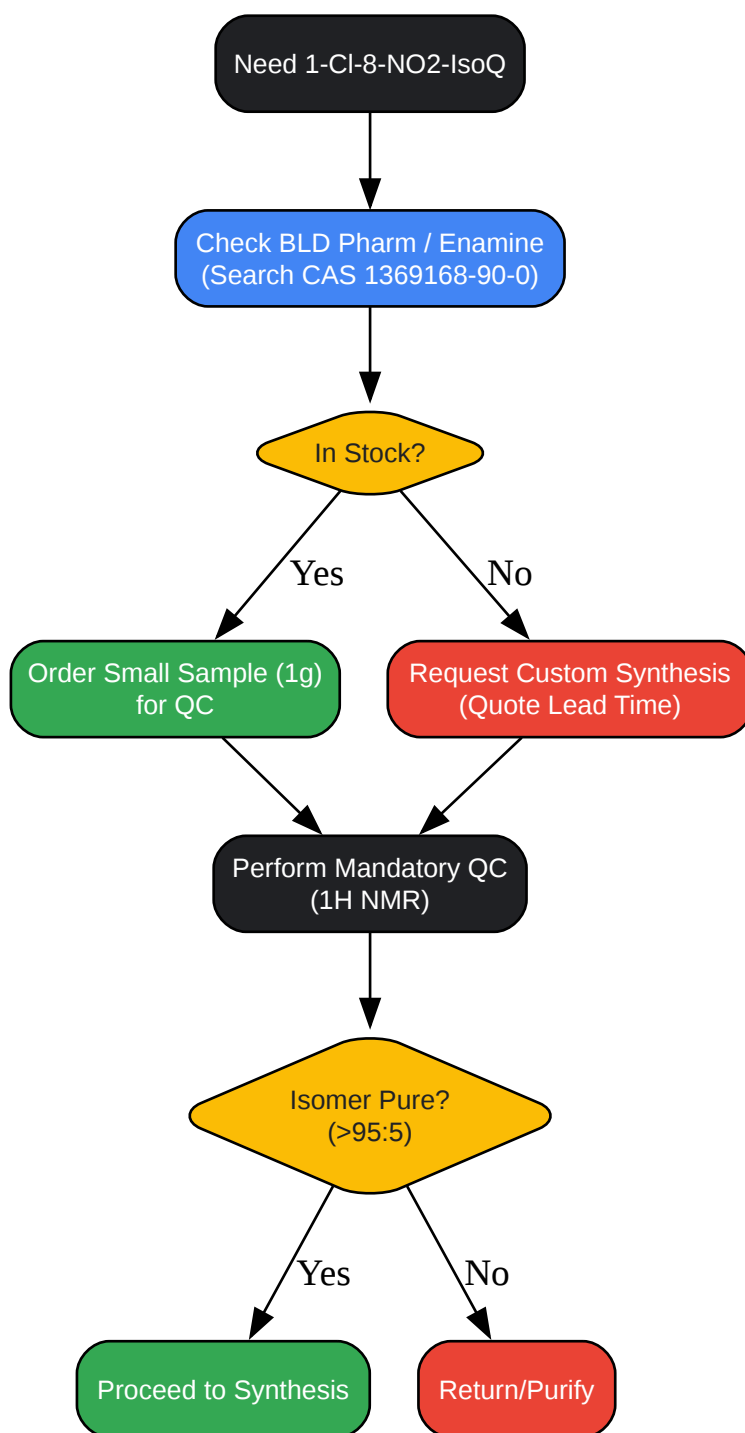
Supplier	Region	Role	Notes
BLD Pharm	USA / China	Primary Source	Explicitly lists CAS 1369168-90-0. Maintains US stock (Cincinnati, OH). Best bet for rapid delivery (1-2 weeks).
Enamine	Europe (Latvia/UA)	Building Block Leader	Largest heterocyclic inventory in Europe. If not in stock, they have the validated synthesis route on file for rapid make-on-demand (2-4 weeks).
Combi-Blocks	USA (San Diego)	Aggregator/Stock	Excellent for gram-scale. Often stocks the 5-nitro isomer; verify 8-nitro availability via specific inquiry.

Tier 2: Custom Synthesis & Catalog Aggregators

Supplier	Region	Role	Notes
Apollo Scientific	UK / USA	EU Distributor	Strong presence in the UK. Reliable sourcing for EU-based researchers to avoid import tariffs.
ChemDiv	USA (San Diego)	Discovery Libraries	Focuses on screening compounds. Good source if the molecule is needed as part of a diversity set.
Sythonix	USA (NC)	Specialist	Focuses on difficult heterocycles. Good backup for custom synthesis if Tier 1 fails.

Procurement Decision Logic

Do not simply order the cheapest option. Use this logic flow to ensure project timeline safety.



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Figure 2: Procurement workflow emphasizing the mandatory QC step before committing material to high-value synthesis.

Mandatory Quality Control Protocol

As a Senior Scientist, you must validate the Regioisomeric Purity (8-nitro vs. 5-nitro). HPLC alone often fails to separate these positional isomers effectively without specialized chiral or phenyl-hexyl columns. ^1H NMR is the definitive method.

Protocol: NMR Validation

Solvent: DMSO- d_6 or CDCl_3 Target Signal:

- **1-Chloro-8-nitroisoquinoline**: Look for the coupling pattern of the protons on the benzene ring. The 8-nitro group creates a distinct deshielding effect on the adjacent H7 proton.
- Differentiation: The 5-nitro isomer will show a different splitting pattern in the aromatic region (7.5 - 8.5 ppm).
- Standard: If possible, compare against a calculated spectrum or a reference standard of isoquinoline to see the shift changes.

Safety Note: This compound is a potent electrophile and likely a skin/eye irritant. Handle in a fume hood. The nitro group poses a potential explosion hazard if heated under confinement; do not distill the neat solid.

References

- BLD Pharm.Product Page: **1-Chloro-8-nitroisoquinoline** (CAS 1369168-90-0).[\[1\]](#)[\[2\]](#)
Retrieved from
- Enamine.Building Blocks & Heterocycles Catalog. Retrieved from
- Combi-Blocks.Isoquinoline Building Blocks Inventory. Retrieved from
- Organic Syntheses.Synthesis of 5-Bromo-8-nitroisoquinoline (Isomer separation methodology). Org. Synth. 2005, 81,[\[3\]](#) 98. Retrieved from [\[3\]](#)
- Apollo Scientific.Product Search: Nitroisoquinolines. Retrieved from

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Sources

- 1. [1369168-90-0|1-Chloro-8-nitroisoquinoline|BLD Pharm \[bldpharm.com\]](#)
- 2. [23056-36-2|2-Chloro-4-nitropyridine|BLD Pharm \[bldpharm.com\]](#)
- 3. [Organic Syntheses Procedure \[orgsyn.org\]](#)
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